Selitrectinib
説明
NTRK Gene Fusions as Oncogenic Drivers
The Neurotrophic Tyrosine Receptor Kinase (NTRK) gene family, which includes NTRK1, NTRK2, and NTRK3, encodes the TRK proteins: TRKA, TRKB, and TRKC, respectively. nih.govgene.com Under normal physiological conditions, these proteins play a crucial role in the development and function of the nervous system. ntrktesting.comnih.gov However, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the creation of a chimeric TRK fusion protein. ntrktesting.comajmc.com This fusion event leads to the constitutive (ligand-independent) activation of the TRK kinase domain, which in turn drives uncontrolled cell proliferation and survival, acting as a potent oncogenic driver. ntrktesting.comajmc.com
NTRK Gene Fusions as Oncogenic Drivers
Role of TRKA, TRKB, and TRKC in Cellular Signaling
The TRKA, TRKB, and TRKC proteins are receptor tyrosine kinases that, upon binding with their preferred neurotrophin ligands (Nerve Growth Factor for TRKA; Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TRKB; and Neurotrophin-3 for TRKC), activate several downstream signaling pathways. nih.govcreative-diagnostics.com These pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, are critical for regulating cell survival, differentiation, and proliferation. aacrjournals.orgwikipedia.org In the context of NTRK gene fusions, the resulting chimeric proteins are perpetually active, leading to constant and unregulated activation of these pro-survival and proliferative signaling cascades, thereby promoting tumorigenesis. nih.gov
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-SJKOYZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097002-61-2 | |
| Record name | Selitrectinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selitrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SELITRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Selitrectinib Action
Molecular Targeting of TRK Proteins
Selitrectinib functions as a type I kinase inhibitor, binding to the active conformation of TRK kinases and competing with adenosine (B11128) triphosphate (ATP) for the ATP-binding site. nih.govtargetedonc.com This action prevents the activation of the TRK fusion protein, thereby blocking the downstream signals that promote tumor cell growth, survival, and differentiation. clinicaltrials.govtargetedonc.com Its macrocyclic structure is a key feature designed to maintain potency against specific mutations that confer resistance to earlier inhibitors. aacrjournals.org
This compound demonstrates potent and highly selective inhibition of all three TRK family members: TRKA, TRKB, and TRKC. In vitro studies have shown its strong affinity for wild-type TRK proteins, with inhibitory concentrations (IC₅₀) in the low nanomolar range. cancer-research-network.com Specifically, it has an IC₅₀ of 0.6 nM for TRKA and less than 2.5 nM for TRKC. medchemexpress.com In cellular models using wild-type TRK fusions, this compound shows IC₅₀ values between 1.8 and 3.9 nmol/L. aacrjournals.org This high degree of selectivity is highlighted by the fact that this compound is over 1,000-fold more selective for TRK proteins compared to 98% of 228 other non-TRK kinases tested. selleckchem.com This potent inhibition is effective in cell lines containing TRK fusions, such as KM12, CUTO-3, and MO-91, with IC₅₀ values of 5 nM or less. selleckchem.comcancer-research-network.com
Inhibitory Activity of this compound Against Wild-Type TRK Proteins
| Target Protein/Cell Line | IC₅₀ Value |
|---|---|
| TRKA (enzymatic assay) | 0.6 nM medchemexpress.com |
| TRKC (enzymatic assay) | <2.5 nM medchemexpress.com |
| Wild-Type TRK Fusions (cellular assay) | 1.8 - 3.9 nmol/L aacrjournals.org |
The efficacy of this compound extends to TRK kinases with acquired resistance mutations, a significant limitation of first-generation inhibitors. It demonstrates potent activity against mutations in the solvent front and gatekeeper regions of the kinase domain. nih.gov For instance, this compound maintains low nanomolar inhibitory activity against common resistance mutations such as TRKA G595R, TRKC G623R, and TRKA G667C, with IC₅₀ values ranging from 2.0 to 9.8 nmol/L. selleckchem.comcancer-research-network.com
However, its binding affinity can be compromised by certain mutations, particularly xDFG substitutions like TRKA G667C. nih.gov These mutations can cause steric hindrance that interferes with the binding of type I inhibitors like this compound. nih.gov While this compound retains modest potency against xDFG mutations (IC₅₀ 124–341 nmol/L), this is reduced compared to its activity against wild-type TRK. aacrjournals.org Studies measuring the dissociation constant (Kd), an indicator of binding affinity, show that this compound binds to wild-type TRKC with a Kd of 1.74 nM. mdpi.com For the xDFG mutant TRKC-G696C, the binding affinity is weaker, with a Kd of 14.9 nM. mdpi.com
Binding Affinity and Potency of this compound Against TRK Variants
| TRK Variant | Measurement Type | Value |
|---|---|---|
| TRKC Wild-Type | Kd (Binding Affinity) | 1.74 nM mdpi.com |
| TRKC G696C (xDFG Mutant) | Kd (Binding Affinity) | 14.9 nM mdpi.com |
| TRKA G595R (Solvent Front Mutant) | IC₅₀ (Inhibitory Potency) | 2.0 - 9.8 nmol/L selleckchem.comcancer-research-network.com |
| TRKC G623R (Solvent Front Mutant) | IC₅₀ (Inhibitory Potency) | 2.0 - 9.8 nmol/L selleckchem.comcancer-research-network.com |
Selective Inhibition of TRKA, TRKB, and TRKC
Downstream Signaling Pathway Modulation
The dimerization and autophosphorylation of TRK proteins, driven by oncogenic fusions, activates several crucial downstream signaling cascades that promote cell survival, growth, and proliferation. mdpi.com By inhibiting the initial TRK activation, this compound effectively blocks these downstream pathways. The primary pathways modulated by TRK activity include the PI3K-AKT, MAPK, and PKC/STAT3 pathways. mdpi.comscispace.com
The Phosphatidylinositol-3-Kinase (PI3K)-AKT pathway is a critical intracellular signaling pathway that regulates cell survival and growth. frontiersin.org Activation of TRK proteins leads to the stimulation of the PI3K-AKT cascade. mdpi.com Consequently, the inhibition of TRK by this compound prevents the phosphorylation and activation of AKT, leading to the suppression of this pro-survival pathway. This interruption of PI3K-AKT signaling is a key component of this compound's anti-tumor activity.
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-MAPK pathway, is another essential signaling route that governs cell proliferation and differentiation. mdpi.commdpi.com Similar to the PI3K-AKT pathway, the MAPK cascade is activated by upstream TRK signaling. mdpi.com By blocking TRK phosphorylation, this compound prevents the activation of the MAPK pathway, thus inhibiting the signals that drive uncontrolled cell division.
Pharmacokinetics
The pharmacokinetic profile of this compound is significantly influenced by efflux transporters and metabolic enzymes, which collectively impact its absorption, systemic exposure, and distribution to key tissues.
The oral availability of this compound is substantially limited by the activity of the ATP-binding cassette (ABC) efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). aacrjournals.org These transporters are expressed in critical organs like the intestine, where they actively pump substrates such as this compound out of cells, thereby reducing the amount of drug that enters systemic circulation after oral administration. aacrjournals.org
In vitro studies have demonstrated that this compound is a substrate for human ABCB1 and, to a lesser extent, human ABCG2. aacrjournals.orgnih.govresearchgate.net The functional impact of these transporters on this compound's bioavailability has been quantified in preclinical studies using genetically modified mouse models. Research showed that while both mouse Abcb1a/1b and Abcg2 transporters individually restrict the plasma exposure of this compound, their combined absence leads to a 1.7-fold increase in its oral availability. aacrjournals.orgnih.govresearchgate.net This synergistic effect was further confirmed by the pharmacological inhibition of these transporters. The oral co-administration of elacridar (B1662867), a potent ABCB1 and ABCG2 inhibitor, with this compound in wild-type mice increased the plasma exposure to levels comparable to those seen in mice genetically lacking both transporters. aacrjournals.orgnih.gov
| Genotype | Effect on Oral Availability (Plasma AUC) | Effect on Brain-to-Plasma Ratio |
|---|---|---|
| Wild-Type | Baseline | Baseline (0.03) |
| Abcb1a/1b-/- | Increased | 2.0-fold increase |
| Abcg2-/- | Increased | No significant change |
| Abcb1a/1b;Abcg2-/- | 1.7-fold increase | 5.8-fold increase |
Studies in mouse models have provided direct evidence of CYP3A's impact. In mice lacking the Cyp3a enzyme (Cyp3a−/−), the plasma exposure of this compound over a four-hour period was increased by 1.4-fold compared to wild-type mice. aacrjournals.orgnih.govresearchgate.net Conversely, in a transgenic mouse model engineered to overexpress human CYP3A4 in the liver and intestine, the plasma exposure of this compound was reduced by 2.3-fold. aacrjournals.orgnih.gov These findings clearly indicate that both mouse and human CYP3A enzymes can substantially metabolize this compound, thereby limiting its oral availability and systemic concentration. aacrjournals.org However, this metabolic activity did not appear to alter the relative tissue distribution of the compound. aacrjournals.orgnih.govaacrjournals.org
| Mouse Model | Effect on Systemic Exposure (vs. Wild-Type) |
|---|---|
| Cyp3a-/- (Lacking Cyp3a) | 1.4-fold increase |
| Humanized CYP3A4 (Overexpressing human CYP3A4) | 2.3-fold decrease |
This compound exhibits poor penetration of the blood-brain barrier (BBB). researchgate.netresearchgate.net This limited central nervous system (CNS) distribution is primarily due to the compound being actively removed from the brain by the efflux transporters ABCB1 and ABCG2, which are highly expressed at the BBB. aacrjournals.orgresearchgate.net
In wild-type mice, the intrinsic brain distribution of this compound is very low, with a brain-to-plasma ratio of just 0.03. aacrjournals.org The critical role of efflux transporters in maintaining this low concentration is highlighted by studies in knockout mice. In mice lacking Abcb1a/1b, the brain-to-plasma ratio of this compound increased twofold to 0.06. aacrjournals.orgnih.govresearchgate.net When both Abcb1a/1b and Abcg2 were absent, the effect was even more pronounced, with the brain-to-plasma ratio increasing 5.8-fold to 0.174. aacrjournals.orgnih.govresearchgate.net This demonstrates that while ABCB1 is the primary transporter restricting this compound's brain entry, ABCG2 also contributes significantly to this barrier function, especially when ABCB1 is not present. aacrjournals.org Co-administration of the dual ABCB1/ABCG2 inhibitor elacridar was shown to boost brain accumulation in wild-type mice to the same levels observed in the double-knockout mice. aacrjournals.orgnih.gov
The distribution of this compound into various tissues is also influenced by efflux transporters. A bioanalytical assay has been developed and validated for quantifying this compound in homogenates of several tissues, including the brain, heart, kidney, liver, lung, small intestine, spleen, and testis, indicating that its distribution has been monitored across these organs in preclinical studies. researchgate.netnih.govx-mol.net
The pattern of restriction seen at the blood-brain barrier is mirrored at the blood-testis barrier. aacrjournals.org Studies have shown that the distribution of this compound into the testes follows a qualitatively similar pattern to its brain accumulation, being markedly restricted by ABCB1 and ABCG2. aacrjournals.orgnih.govresearchgate.net Following oral administration, the testis-to-plasma concentration ratio increased significantly in mice lacking Abcb1a/1b and even more so in mice lacking both Abcb1a/1b and Abcg2, when compared to wild-type animals. aacrjournals.org
Distribution Profile
Blood-Brain Barrier Penetration and Restriction by Transporters
Preclinical Pharmacokinetic Methodologies
The preclinical assessment of this compound's pharmacokinetic profile has been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These studies provide foundational knowledge for its clinical development, particularly concerning its ability to penetrate target tissues like the brain. Methodologies for this characterization include in vitro assays to determine transporter interactions, in vivo studies in specialized mouse models to observe its behavior in a biological system, and advanced analytical techniques for precise quantification.
In Vitro Transport Assays (e.g., MDCK-II cells)
To investigate whether this compound is a substrate of key efflux transporters, which can act as barriers to drug distribution, in vitro transport assays are employed. These assays often use polarized cell monolayers, such as Madin-Darby canine kidney (MDCK-II) cells, which are genetically engineered to overexpress specific human or mouse transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). evotec.comevotec.com
In these experiments, the transport of this compound across the cell monolayer is measured in two directions: from the apical (top) to the basolateral (bottom) side and vice versa. A significantly higher transport from the basolateral to the apical side results in an efflux ratio greater than 2, indicating that the compound is actively pumped out of the cells by the expressed transporter.
Studies have shown that this compound is a substrate for both human ABCB1 and, to a lesser extent, human ABCG2. aacrjournals.orgaacrjournals.org It was also found to be markedly transported by mouse Abcg2. aacrjournals.orgaacrjournals.org This suggests that these transporters are likely to play a significant role in limiting the distribution of this compound in the body, particularly into sanctuary sites like the brain.
| Transporter | Test System | Finding | Source |
|---|---|---|---|
| Human ABCB1 (P-gp) | Transfected Cell Lines | Marked Transport | aacrjournals.orgaacrjournals.org |
| Human ABCG2 (BCRP) | Transfected Cell Lines | Modest Transport | aacrjournals.orgaacrjournals.org |
| Mouse Abcg2 | Transfected Cell Lines | Marked Transport | aacrjournals.orgaacrjournals.org |
In Vivo Studies in Genetically Modified Mouse Models (e.g., Abcb1a/1b-/-, Abcg2-/-)
To confirm the in vitro findings and understand their physiological relevance, in vivo studies are conducted, often using genetically modified mouse models that lack one or more transporter genes (knockout mice). aacrjournals.org By comparing the drug's concentration in tissues, such as the brain, and in the plasma between these knockout mice and normal (wild-type) mice, the specific contribution of each transporter to the drug's distribution can be determined.
For this compound, studies using Abcb1a/1b-/- (P-gp knockout), Abcg2-/- (BCRP knockout), and double knockout Abcb1a/1b;Abcg2-/- mice have been instrumental. Following oral administration of this compound, brain-to-plasma concentration ratios were significantly increased in mice lacking P-gp and even more so in mice lacking both P-gp and BCRP, when compared to wild-type mice. aacrjournals.orgaacrjournals.org This confirms that both transporters, particularly in concert, severely restrict this compound's penetration into the central nervous system (CNS). aacrjournals.orgresearchgate.net The brain-to-plasma ratio in wild-type mice was found to be very low, at 0.03. researchgate.net
| Mouse Model | Brain-to-Plasma Ratio Increase vs. Wild-Type | Source |
|---|---|---|
| Wild-Type | - | researchgate.net |
| Abcb1a/1b-/- | 2-fold | aacrjournals.orgaacrjournals.orgresearchgate.net |
| Abcg2-/- | No significant increase | aacrjournals.orgaacrjournals.org |
| Abcb1a/1b;Abcg2-/- | 5.8 to 6-fold | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net |
These findings highlight the critical role of the blood-brain barrier's efflux transporters in limiting the efficacy of this compound for brain malignancies. aacrjournals.org
Analytical Techniques for Compound Quantification (e.g., LC-MS/MS)
Accurate quantification of this compound in various biological matrices like plasma and tissue homogenates is essential for pharmacokinetic analysis. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). x-mol.netnih.govresearchgate.net This technique is highly sensitive and selective, allowing for the precise measurement of low concentrations of the drug.
The methodology involves several steps. First, proteins in the biological sample (e.g., plasma or brain homogenate) are precipitated, often using acetonitrile, to remove interference. x-mol.netnih.govresearchgate.net An internal standard, a compound with similar chemical properties to this compound, is added to ensure accuracy throughout the sample preparation and analysis process. x-mol.netnih.govresearchgate.net
Next, the sample is injected into a liquid chromatography system, which separates this compound from other components in the mixture. Finally, the separated compound enters a tandem mass spectrometer. The mass spectrometer ionizes the molecules and then fragments them, detecting specific parent-to-daughter ion transitions that are unique to this compound. This process, known as selected reaction monitoring (SRM), ensures high specificity and sensitivity. x-mol.netresearchgate.net A validated LC-MS/MS assay for this compound has been successfully developed for use in mouse plasma and various tissue homogenates, with a quantification range of 0.5 to 1000 ng/ml. x-mol.netnih.govresearchgate.net
Selitrectinib As a Second Generation Trk Inhibitor
Design Rationale to Overcome Acquired Resistance
The development of this compound was a direct response to the predictable emergence of on-target resistance to first-generation TRK inhibitors. targetedonc.com Acquired resistance to these initial therapies frequently occurs through secondary mutations within the TRK kinase domain, which prevent the inhibitor from binding effectively. nih.gov
Key resistance mechanisms identified through molecular detection and structural analysis include mutations at specific locations within the kinase domain mdpi.com:
Solvent-front mutations (e.g., TRKA G595R, TRKC G623R) amegroups.orgnih.gov
Gatekeeper mutations (e.g., TRKA F589L) mdpi.com
xDFG motif mutations (e.g., TRKA G667C) mdpi.com
This compound was engineered using a "cyclized conformationally restricted strategy" based on the structural scaffold of larotrectinib. nih.govpatsnap.com This design creates a macrocyclic structure that is more rigid and compact, allowing it to bind to the ATP pocket of the TRK kinase domain without the steric clashes that hinder first-generation inhibitors when mutations are present. nih.govresearchgate.net The design was preemptively validated through targeted mutagenesis experiments and by drawing insights from resistance patterns seen in analogous oncogenic kinases, such as ALK and ROS1. cancerbiomed.org
The primary goal of this design was to create a potent inhibitor that would be effective against the most common solvent-front and gatekeeper mutations that confer resistance to larotrectinib and entrectinib (B1684687). amegroups.orgnih.gov While this compound is highly active against these mutations, studies have shown its activity is less potent against mutations in the xDFG motif. targetedonc.commdpi.com
Preclinical and Early Clinical Significance of this compound
The rational design of this compound has been validated through significant activity in both laboratory models and early-phase clinical trials, establishing its role as a viable treatment for patients with TRK fusion-positive cancers that have progressed on prior TRK inhibitor therapy.
Preclinical Findings: In preclinical studies, this compound demonstrated potent and selective inhibitory activity against both wild-type TRK fusions and, crucially, against clinically relevant acquired resistance mutations. In cellular assays, it effectively inhibited the proliferation of various TRK fusion-positive cancer cell lines. medchemexpress.com Furthermore, it showed strong activity against engineered cells containing key resistance mutations. nih.gov In vivo animal models confirmed this efficacy, showing that this compound could induce tumor regression in xenografts harboring these resistance mutations. researchgate.netpatsnap.com
| Mutation | Kinase | IC50 (nM) | Mutation Type |
|---|---|---|---|
| G595R | NTRK1 | 2 | Solvent Front |
| G667C | NTRK1 | 9.8 | xDFG |
| G623R | NTRK3 | 2.5 | Solvent Front |
| G696A | NTRK3 | 2.3 | xDFG |
Data sourced from preclinical studies. nih.gov
Early Clinical Significance: The preclinical promise of this compound has been substantiated in early human trials. A phase I/II trial (NCT03215511) evaluated this compound in patients with advanced solid tumors harboring NTRK fusions who had previously been treated with a first-generation TRK inhibitor. jnccn.org The results provided clear clinical proof-of-concept for its efficacy in this resistant setting. ilcn.org
| Patient Population | Overall Response Rate (ORR) |
|---|---|
| All Evaluable Patients | 34% |
| Patients with Confirmed On-Target Resistance Mutations | 45% |
Data from the phase I/II trial NCT03215511. amegroups.orgjnccn.org
Case reports from the trial have highlighted its clinical utility. For instance, responses were documented in a patient with a colorectal cancer harboring an LMNA-NTRK1 fusion and a G595R solvent-front resistance mutation, and in a pediatric patient with an infantile fibrosarcoma driven by an ETV6-NTRK3 fusion who had acquired a G623R mutation. amegroups.org Another report detailed a significant response in a patient with mammary analogue secretory carcinoma (MASC) with an ETV6-NTRK3 fusion who progressed on entrectinib due to a secondary resistance mutation. jnccn.org These findings underscore this compound's importance as a therapeutic option that can overcome common mechanisms of resistance, thereby extending the potential for targeted therapy in TRK fusion-positive oncology.
Preclinical Efficacy and Selectivity Studies
In Vitro Potency Against TRK Fusions
Selitrectinib exhibits robust inhibitory activity against wild-type TRK fusions and, crucially, maintains potency against various acquired resistance mutations that can emerge during treatment with first-generation inhibitors.
Inhibition in Cell Lines Harboring NTRK Rearrangements
In cellular assays, this compound has shown potent inhibition of cell proliferation in various cancer cell lines that contain NTRK gene fusions. For instance, in the KM12, CUTO-3, and MO-91 cell lines, which harbor such fusions, this compound demonstrated IC50 values of less than or equal to 5 nmol/L. selleckchem.com In contrast, the growth of 84 cell lines without TRK fusions was not inhibited by this compound at concentrations up to 10 μmol/L, highlighting its high selectivity. selleckchem.com The IC50 values for this compound against wild-type TRKA and TRKC in cell-free assays are 0.6 nM and <2.5 nM, respectively. medchemexpress.com Further studies have shown IC50 values for this compound against wild-type TRKA, TRKB, and TRKC fusions to be in the range of 1.8–3.9 nmol/L. aacrjournals.org
Activity Against Specific Resistance Mutations
A key feature of this compound is its ability to overcome resistance mediated by specific mutations in the TRK kinase domain. It has demonstrated potent activity against common "solvent-front" mutations, which are a frequent cause of resistance to first-generation inhibitors. nih.govfrontiersin.org
This compound has shown significant inhibitory activity against the following resistance mutations:
NTRK1 G595R: This is a common solvent-front mutation. This compound has an IC50 of 2.0 nM against this mutation in cell-free assays. selleckchem.commedchemexpress.com It effectively suppresses the phosphorylation of TRKA in cells with this mutation. medchemexpress.com
NTRK1 G667C: This is an xDFG motif mutation. This compound demonstrates inhibitory activity against this mutation, with IC50 values reported as 287.3 ± 17.96 nM in one study. mdpi.com However, its activity against xDFG mutants is noted to be weaker compared to its activity against wild-type TRK or solvent-front mutations. mdpi.comamegroups.org
NTRK3 G623R: Another solvent-front mutation, this compound is potent against this alteration with an IC50 of 2.3 nM in cell-free assays. selleckchem.commedchemexpress.com
NTRK3 G696A: An xDFG mutation, this compound has an IC50 of 2.5 nM against this mutation in a cell-free assay. selleckchem.com However, similar to other xDFG mutations, its cellular potency can be reduced. amegroups.org
| Target | This compound IC50 (nmol/L) |
| Wild-Type TRKA (cell-free) | 0.6 selleckchem.commedchemexpress.com |
| Wild-Type TRKC (cell-free) | <2.5 medchemexpress.com |
| TRKA G595R (cell-free) | 2.0 selleckchem.commedchemexpress.com |
| TRKC G623R (cell-free) | 2.3 selleckchem.commedchemexpress.com |
| TRKC G696A (cell-free) | 2.5 selleckchem.com |
| TRKA G667C (kinase assay) | 287.3 ± 17.96 mdpi.com |
| ETV6-NTRK3 G623E | Efficacious aacrjournals.org |
In Vivo Antitumor Activity in Animal Models
The promising in vitro activity of this compound has been corroborated in preclinical animal models, demonstrating its potential for clinical application.
Tumor Growth Inhibition in Xenograft Models
In mouse xenograft models implanted with tumors driven by TRK fusions, this compound has shown significant antitumor activity. nih.gov In models with wild-type TRKA, both this compound and the first-generation inhibitor larotrectinib (B560067) were effective at reducing tumor growth. medchemexpress.com However, in a xenograft model with the TRKA G595R resistance mutation, only this compound was able to strongly suppress the phosphorylation of the TRKA protein and inhibit tumor growth in a dose-dependent manner. medchemexpress.com It also demonstrated tumor growth inhibition in models with the TRKA G667C mutation and in the TPM3-NTRK1 fusion-positive KM12 colorectal cancer cell model. selleckchem.com
Comparative Efficacy with First-Generation TRK Inhibitors
Direct comparisons in xenograft models have highlighted the superior efficacy of this compound against tumors with acquired resistance mutations. In a model with the LMNA-TRKA G595R mutation, this compound at a dose of 30 mg/kg resulted in 80% tumor growth inhibition (TGI). nih.gov In another study involving an orthotopic mouse glioma model with a TRKA resistance mutation, this compound treatment led to a median survival of 41.5 days. patsnap.comneuro-central.com While effective, other next-generation inhibitors have shown varied comparative efficacy in different models. For instance, in the LMNA-TRKA G595R xenograft model, repotrectinib (B610555) showed greater tumor regression at lower doses compared to the TGI observed with this compound. nih.gov Similarly, in a glioma model, another next-generation inhibitor, zurletrectinib, demonstrated superior survival benefit compared to this compound. patsnap.comneuro-central.com
| Xenograft Model | Treatment | Outcome |
| ΔTRKA-G595R | This compound | Strong suppression of phospho-TRKA, dose-dependent tumor growth inhibition medchemexpress.com |
| LMNA-TRKA G595R | This compound (30 mg/kg) | 80% Tumor Growth Inhibition (TGI) nih.gov |
| Orthotopic Glioma (TRKA resistance mutation) | This compound | Median survival of 41.5 days patsnap.comneuro-central.com |
Clinical Development and Efficacy of Selitrectinib
Selitrectinib, also known as LOXO-195, is a next-generation selective inhibitor of tropomyosin receptor kinase (TRK) proteins. esmo.orgaacrjournals.org It was specifically designed to address acquired resistance to first-generation TRK inhibitors, a common challenge in the treatment of cancers harboring NTRK gene fusions. esmo.orgaacrjournals.org
Phase I/II Clinical Trials
The primary investigation into the clinical utility of this compound has been conducted through a multi-center, open-label, Phase I/II clinical trial (NCT03215511). aacrjournals.orgnih.govjnccn.org This study was designed to evaluate the compound in patients with advanced solid tumors featuring an NTRK gene fusion who had previously been treated with another TRK inhibitor. bayer.commdanderson.org The trial consists of two main parts: a Phase I dose-escalation phase and a Phase II dose-expansion phase. mycancergenome.orghra.nhs.uk In addition to the formal trial, some patients have received this compound through an expanded access program. esmo.orgaacrjournals.org
The study's design incorporated distinct cohorts to gather comprehensive data across different patient populations.
A core eligibility criterion for the trial was previous treatment for an NTRK fusion-positive cancer. clinicaltrialsregister.eu The study specifically enrolled patients whose tumors had progressed following a response to a prior TRK inhibitor or who were intolerant to such therapy. esmo.orgaacrjournals.orgbayer.com The patient population was diverse, encompassing individuals with 11 different types of cancer as of a December 2018 data cutoff. aacrjournals.org The median duration of treatment with the last prior TRK inhibitor was 9.5 months. aacrjournals.org The trial aimed to address the significant clinical need presented by acquired resistance, often driven by mutations in the TRK kinase domain. aacrjournals.orgjnccn.org
The clinical investigation of this compound was designed to include a wide age range, enrolling both adult and pediatric patients. nih.govmdanderson.org The trial protocol specified eligibility for patients as young as one month of age. nih.gov The study established separate cohorts for dose escalation in patients younger than 12 years and those 12 years and older to appropriately determine the recommended dose for each group. nih.govclinicaltrialsregister.eu As of a December 2018 data report, the 31 patients treated included 7 children and 24 adults. aacrjournals.org
Patients with Previously Treated NTRK Fusion Cancers
Objectives of Clinical Investigation
The clinical trial for this compound was structured with clear primary and secondary objectives for its different phases. For the Phase I portion, a primary goal was to establish the recommended dose of this compound for both pediatric and adult patient groups. mycancergenome.orgclinicaltrialsregister.eu The primary objective for the Phase II portion was to assess the antitumor activity of the compound. mycancergenome.orgclinicaltrialsregister.eu
The study also analyzed response rates based on the underlying mechanism of resistance to prior TRK inhibitors. esmo.orgascopost.com For the 20 patients whose tumors had acquired an on-target NTRK gene mutation, the ORR was 45%. esmo.orgascopost.comnih.gov Conversely, none of the three patients whose resistance was determined to be through TRK-independent mechanisms responded to this compound. esmo.orgascopost.com These findings suggest that this compound has notable activity in patients whose cancers have developed resistance mediated by secondary mutations in the TRK kinase domain. aacrjournals.orgjnccn.org
| Patient Group | Number of Evaluable Patients | Objective Response Rate (ORR) | Patients with Confirmed Response |
|---|---|---|---|
| All Evaluable Patients | 29 | 34% | 10 |
| Patients with Acquired NTRK Gene Mutations | 20 | 45% | 9 |
| Patients with TRK-Independent Resistance | 3 | 0% | 0 |
Secondary objectives of the clinical investigation included the evaluation of the duration of response (DoR) and progression-free survival (PFS). mycancergenome.org These metrics are crucial for understanding the durability of the clinical benefit provided by this compound. While specific median DoR and PFS data from the this compound trials are not as extensively detailed in published literature as the ORR, the observation of durable responses was a key finding in early reports on TRK inhibitors. nih.gov The ongoing Phase II portion of the study continues to collect data on these important long-term outcomes. jnccn.orgmycancergenome.org
Table of Compound Names
| Generic Name | Other Names/Code Names |
| This compound | LOXO-195, BAY 2731954 |
| Larotrectinib (B560067) | LOXO-101, Vitrakvi |
| Entrectinib (B1684687) | Rozlytrek |
| Repotrectinib (B610555) | TPX-0005 |
| Taletrectinib | DS-6501b, AB-106 |
| Ceritinib | |
| Cabozantinib | |
| Lorlatinib | |
| Crizotinib | |
| Selpercatinib | |
| Capmatinib | |
| Nivolumab | |
| Ipilimumab | |
| Camrelizumab | |
| Rivoceranib | |
| Osimertinib | |
| Epcoritamab |
Assessment of Objective Response Rates (ORR)
Clinical Activity in Specific Tumor Histologies
This compound has demonstrated clinical activity in patients who have developed on-target secondary resistance mutations in NTRK fusion cancers. cancerbiomed.org
Clinical trial data for this compound has been primarily derived from a phase I/II study (NCT03215511) and an expanded access program (NCT03206931). cancerbiomed.orgclinconnect.iobayer.com These studies enrolled both adult and pediatric patients with a variety of solid tumors harboring NTRK fusions who had been previously treated with a TRK inhibitor. mdanderson.orgstanford.edubayer.com The patient population included individuals with diverse cancer types such as sarcoma, breast cancer, and colorectal cancer. nih.govnih.gov
Table 1: Efficacy of this compound in TRK Fusion-Positive Cancers with Acquired Resistance
| Patient Population | Number of Patients | Overall Response Rate (ORR) | Notes |
|---|---|---|---|
| All Evaluable Patients | 29 | 34% | Data from a phase I trial (NCT03215511) and expanded access program. cancerbiomed.orgjnccn.org |
| Patients with On-Target Resistance Mutations | 20 | 45% | This subgroup includes patients with solvent front, gatekeeper, and xDFG mutations. nih.govcancerbiomed.org |
| Patients with Off-Target (Bypass) Resistance | 3 | 0% | No responses were observed in this patient subgroup. nih.gov |
Case reports provide specific examples of this compound's clinical utility in heavily pretreated patients who have exhausted other therapeutic options.
A notable case involves a 55-year-old male patient with metastatic mammary analogue secretory carcinoma (MASC) of the parotid gland harboring an ETV6-NTRK3 fusion. jnccn.org The patient initially responded to the first-generation TRK inhibitor entrectinib but subsequently developed progressive disease. jnccn.org Genetic sequencing of the tumor at the time of progression identified a secondary NTRK3 G623R solvent-front mutation, a known mechanism of resistance to first-generation TRK inhibitors. jnccn.org The patient was then treated with this compound and experienced a rapid symptomatic improvement and radiographic response, which was sustained for approximately 8 months. jnccn.org
Another case report details a 47-year-old woman with metastatic undifferentiated sarcoma with a TPM3-NTRK1 fusion. harvard.edu She initially had a partial response to the first-generation TRK inhibitor larotrectinib for six months before her disease progressed. harvard.edu Subsequent analysis revealed an NTRK1 G595R solvent-front resistance mutation. harvard.edu The patient was then treated with this compound and achieved a partial response that lasted for five months. harvard.edu Further progression was later associated with a gain-of-function KRAS mutation, an off-target resistance mechanism. harvard.edu
Table 2: Summary of this compound Case Studies
| Tumor Type | Gene Fusion | Prior TRK Inhibitor | Acquired Resistance Mutation | Response to this compound | Duration of Response |
|---|---|---|---|---|---|
| Mammary Analogue Secretory Carcinoma (MASC) | ETV6-NTRK3 | Entrectinib | NTRK3 G623R | Radiographic and symptomatic improvement | ~8 months |
| Undifferentiated Sarcoma | TPM3-NTRK1 | Larotrectinib | NTRK1 G595R | Partial Response | 5 months |
Mechanisms of Acquired Resistance to Selitrectinib
On-Target Resistance Mechanisms
On-target resistance involves genetic changes in the TRK kinase domain that prevent selitrectinib from binding effectively. nih.govcancerbiomed.org These mechanisms include the emergence of specific point mutations and, more complexly, the development of compound mutations where multiple resistance-conferring alterations occur on the same gene allele. nih.gov
While this compound was developed to be effective against many kinase domain mutations that confer resistance to first-generation inhibitors, certain mutations, particularly in the xDFG motif, can lead to this compound resistance. frontiersin.orgnih.govmdpi.com
Solvent-front mutations, such as TRKA G595R and TRKC G623R, are a common mechanism of resistance to first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687). frontiersin.orgcancerbiomed.org These mutations involve the substitution of a small glycine (B1666218) residue with a bulkier amino acid, which creates steric hindrance that blocks the binding of first-generation drugs. cancerbiomed.orgresearchgate.net this compound, featuring a compact macrocyclic structure, was specifically designed to accommodate these larger residues and maintain inhibitory activity. nih.govmdpi.comresearchgate.net While this compound is generally effective against single solvent-front mutations, these mutations can contribute to resistance when they appear as part of a compound mutation. nih.govascopubs.org
Gatekeeper mutations, such as NTRK1 F589L, occur at a critical residue that controls access to a hydrophobic pocket within the kinase's ATP-binding site. cancerbiomed.orgjnccn.org Similar to solvent-front mutations, gatekeeper alterations can confer resistance to first-generation inhibitors. cancerbiomed.org this compound was designed to overcome these mutations and has shown activity in patients with tumors harboring them. nih.govmdpi.com However, the emergence of a gatekeeper mutation in combination with other mutations on the same allele can lead to resistance to this compound. nih.gov For example, this compound shows significantly reduced potency against the TRKA G595R/F589L compound mutation in preclinical models. frontiersin.orgnih.gov
Mutations in the xDFG motif of the kinase activation loop are a key mechanism of acquired resistance to this compound. nih.govaacrjournals.org Clinical and preclinical studies have identified substitutions such as TRKA G667C, G667A, and G667S as causing resistance to second-generation inhibitors, including this compound. nih.govaacrjournals.org These mutations are believed to induce a conformational change in the kinase, stabilizing it in an inactive "DFG-out" state that is unfavorable for the binding of type I inhibitors like this compound. nih.govresearchgate.net In some cases, patients who initially responded to this compound for a solvent-front mutation later developed a progressing tumor driven by a new xDFG mutation, such as TRKA G667C. frontiersin.orgaacrjournals.org this compound and another second-generation inhibitor, repotrectinib (B610555), have shown limited efficacy against tumors with acquired xDFG mutations. researchgate.netnih.gov
Table 1: On-Target Kinase Domain Mutations and this compound
| Mutation Class | Specific Examples | Impact on this compound Sensitivity |
|---|---|---|
| Solvent-Front | TRKA G595R, TRKC G623R | This compound is designed to overcome these as single mutations, but they can contribute to resistance as part of a compound mutation. nih.govnih.gov |
| Gatekeeper | NTRK1 F589L | This compound is generally effective against single gatekeeper mutations but can be less effective against compound mutations involving this site. nih.govmdpi.com |
| xDFG-Motif | TRKA G667C/A/S, TRKC G696C/A/S | These mutations are a primary mechanism of acquired resistance, limiting this compound's efficacy. nih.govaacrjournals.org |
Compound mutations, where two resistance mutations occur on the same allele (in cis), represent a significant challenge for targeted therapies. nih.gov Resistance to this compound has been documented in patients who develop such complex alterations. For instance, a patient with a colorectal cancer harboring a TRKA G595R mutation who was treated with this compound later developed a new TRKA G667A mutation on the same allele, leading to resistance. nih.govaacrjournals.org Similarly, a case of an infantile fibrosarcoma with an ETV6-NTRK3 fusion developed resistance to this compound through a compound mutation involving the original TRKC G623R (solvent-front) and a newly acquired TRKC F617L (gatekeeper) mutation. nih.gov Preclinical models confirm that this compound has substantially decreased activity against compound mutations like TRKA G595R/G667C and TRKA G595R/F589L. nih.gov
Strategies to Overcome Resistance to Selitrectinib
Development of Next-Generation TRK Inhibitors
The development of selitrectinib (formerly LOXO-195) was a direct response to the emergence of on-target resistance mutations in patients treated with first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687). targetedonc.comamegroups.org However, resistance to this compound itself can develop, necessitating the design of even more advanced inhibitors.
Selective Type II TRK Inhibitors Against xDFG Mutations
A key mechanism of acquired resistance to second-generation, type I TRK inhibitors such as this compound involves mutations in the xDFG motif of the TRK kinase domain. nih.govnih.gov Specifically, substitutions like TRKA G667C/A/S and TRKC G696C/A/S have been identified in patients whose cancers have progressed on this compound. nih.govaacrjournals.org
This compound and other type I inhibitors bind to the active "DFG-in" conformation of the kinase. The xDFG mutations induce a conformational shift in the kinase, stabilizing an inactive "DFG-out" state. aacrjournals.org This change creates steric hindrance that reduces the binding affinity of type I inhibitors. aacrjournals.org
This conformational switch, however, creates a new vulnerability. The stabilized "DFG-out" conformation is the preferential target for type II kinase inhibitors. aacrjournals.org Research has shown that existing multi-kinase inhibitors with type II binding properties can effectively inhibit TRK kinases with xDFG mutations. aacrjournals.org This finding has spurred the development of novel, selective type II TRK inhibitors specifically designed to overcome this form of resistance. nih.govacs.org These next-generation agents represent a rational design strategy to target the specific conformational state induced by xDFG resistance mutations. aacrjournals.org
| Mutation | Affected Kinase | Consequence for this compound (Type I Inhibitor) | Therapeutic Strategy |
| G667C/A/S | TRKA | Reduced binding due to steric hindrance; stabilization of inactive kinase conformation. aacrjournals.org | Selective Type II TRK Inhibitors. nih.govaacrjournals.org |
| G696C/A/S | TRKC | Reduced binding due to steric hindrance; stabilization of inactive kinase conformation. nih.govaacrjournals.org | Selective Type II TRK Inhibitors. nih.govaacrjournals.org |
Combination Therapy Approaches
Off-target resistance occurs when the cancer cell activates alternative signaling pathways to survive and proliferate, thereby bypassing the need for the TRK pathway. In these cases, this compound monotherapy is often ineffective because the resistance mechanism does not involve the TRK kinase itself. amegroups.org A primary strategy to overcome this is through combination therapy, where this compound is administered alongside an inhibitor of the activated bypass pathway.
Concurrent Inhibition of TRK and Downstream Pathways (e.g., MEK inhibitors)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream signaling cascade of TRK. Activation of this pathway through mutations in genes like KRAS or BRAF is a known mechanism of resistance to TRK inhibition. jnccn.orgtargetedonc.com Preclinical studies have provided a strong rationale for the concurrent inhibition of TRK and components of the MAPK pathway, such as MEK.
In preclinical models of NTRK-fusion driven cancer, combining the MEK inhibitor cobimetinib (B612205) with the TRK inhibitor entrectinib was shown to delay the onset of acquired resistance. jnccn.org Further research has demonstrated that a triple therapy, combining a TRK inhibitor (larotrectinib or this compound), a RAF inhibitor (dabrafenib), and a MEK inhibitor (trametinib), was more effective at inhibiting tumor growth in preclinical models harboring a BRAF V600E co-mutation than the RAF/MEK inhibitor combination alone. researchgate.net These findings support the concept that vertical inhibition of the TRK-MAPK axis can be a potent strategy to overcome or prevent resistance.
Combination with Other Targeted Agents (e.g., MET)
Activation of other receptor tyrosine kinases, such as MET, can provide a bypass track for tumor cell signaling, leading to resistance to TRK inhibitors. Amplification of the MET gene is a recognized mechanism of resistance. nih.govntrkers.org
Q & A
Q. What are the primary molecular targets of Selitrectinib, and how are they validated experimentally?
Methodological Answer: this compound is a next-generation tropomyosin receptor kinase (TRK) inhibitor targeting NTRK fusion proteins. Target validation typically involves:
- In vitro kinase assays to measure inhibition potency (e.g., IC₅₀ values) against TRK isoforms and off-target kinases .
- Cell-based assays (e.g., proliferation or apoptosis assays) using NTRK fusion-positive vs. wild-type cell lines to confirm specificity.
- X-ray crystallography or cryo-EM to resolve inhibitor-target binding conformations . Note: Cross-validate results with orthogonal methods (e.g., Western blotting for phospho-TRK levels) to minimize false positives .
Q. How are preclinical efficacy studies for this compound designed to minimize bias?
Methodological Answer:
- Use randomized, blinded animal studies with appropriate sample sizes (power analysis recommended) .
- Include positive controls (e.g., first-generation TRK inhibitors like larotrectinib) and vehicle controls .
- Employ tumor volume measurements via calipers or imaging (MRI/PET) with standardized timepoints.
- Address inter-animal variability by stratifying cohorts based on baseline tumor size .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data across studies?
Methodological Answer:
- Conduct meta-analyses of PK/PD datasets, adjusting for variables like dosing regimens, patient demographics, and assay methodologies .
- Use compartmental modeling (e.g., non-linear mixed-effects models) to account for inter-study variability .
- Validate findings with biospecimen repositories (e.g., plasma/tissue samples from clinical trials) to correlate drug exposure with target engagement .
Q. What experimental strategies are recommended to investigate this compound resistance mechanisms in TRK fusion cancers?
Methodological Answer:
- Perform longitudinal ctDNA analysis via digital PCR or NGS to detect on-target (e.g., NTRK solvent-front mutations) and off-target (e.g., bypass pathway activation) resistance mutations .
- Use CRISPR-Cas9 screens to identify synthetic lethal interactions in resistant cell lines.
- Validate hypotheses with patient-derived xenograft (PDX) models treated with this compound in combination with bypass inhibitors (e.g., MEK or ALK inhibitors) .
Q. How should researchers design studies to evaluate this compound’s CNS penetration in brain metastasis models?
Methodological Answer:
- Employ blood-brain barrier (BBB) co-culture systems (e.g., endothelial cells + astrocytes) to measure drug permeability in vitro .
- Use orthotopic brain tumor models in rodents, with drug concentrations quantified via LC-MS/MS in cerebrospinal fluid (CSF) and tumor tissue .
- Correlate CNS efficacy with biomarkers (e.g., CSF-to-plasma ratio) in clinical trial subsets .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in heterogeneous tumor samples?
Methodological Answer:
- Apply hierarchical regression models to account for tumor heterogeneity and nested data structures .
- Use Bayesian adaptive designs in early-phase trials to optimize dosing schedules .
- Report effect sizes with 95% confidence intervals rather than p-values alone, per recent reproducibility guidelines .
Q. How should contradictory results between in vitro and in vivo efficacy data be addressed in publications?
Methodological Answer:
- Disclose experimental limitations (e.g., tumor microenvironment factors not captured in vitro) in the Discussion section .
- Provide supplementary datasets (e.g., raw flow cytometry files or RNA-seq data) to allow independent validation .
- Use Bland-Altman plots or Cohen’s kappa to quantify agreement between models .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound combination therapy studies?
Methodological Answer:
- Follow ARRIVE 2.0 guidelines for animal studies, including detailed protocols for drug formulation and administration routes .
- Deposit chemical characterization data (e.g., NMR, HPLC purity) for this compound batches in public repositories .
- Publish negative results (e.g., lack of synergy with specific agents) to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
